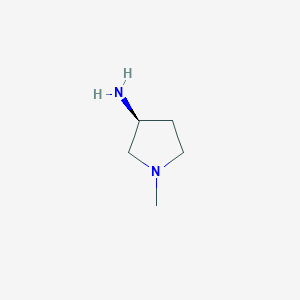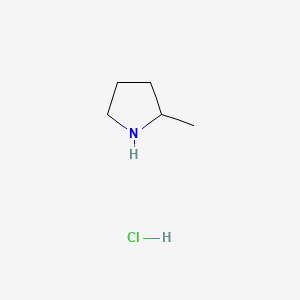
2-Phenoxyisonicotinic acid
Übersicht
Beschreibung
2-Phenoxyisonicotinic acid is an organic compound with the molecular formula C12H9NO3 . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 2-Phenoxyisonicotinic acid consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 215.21 .
Physical And Chemical Properties Analysis
2-Phenoxyisonicotinic acid has a molecular weight of 215.21 . .
Wissenschaftliche Forschungsanwendungen
Cosmeceutical Applications
Phenolic acids, including derivatives of 2-Phenoxyisonicotinic acid, have shown significant potential in cosmeceutical applications. These compounds exhibit a range of bioactivities beneficial for skin health, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer UV protective effects, suggesting their use as anti-aging, anti-inflammatory agents, and ingredients for correcting hyperpigmentation. However, challenges such as poor stability, degradation, and oxidation have been noted, with microencapsulation techniques suggested to enhance their efficacy in topical applications (Taofiq et al., 2017).
Pharmacological Properties
2-Phenoxyisonicotinic acid derivatives exhibit a wide array of pharmacological effects. For example, Chlorogenic Acid (CGA), a phenolic acid compound, has been recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. CGA demonstrates potential in modulating lipid and glucose metabolism, offering therapeutic benefits in conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Syringic acid (SA), another derivative, shows promise in diabetes, CVDs, cancer prevention, and exhibits antioxidant, antimicrobial, anti-inflammatory, neuro, and hepatoprotective activities (Srinivasulu et al., 2018).
Analytical and Environmental Applications
Research on 2-Phenoxyisonicotinic acid derivatives extends to analytical methodologies for detecting phenoxy acid herbicide residues in food and water. These studies emphasize the need for sensitive and reliable detection methods due to the potential endocrine-disrupting effects of phenoxy acid herbicides. Techniques such as gas chromatography, mass spectrometry, and liquid chromatography have been developed for multi-residue analysis, highlighting the importance of monitoring these compounds in environmental and food safety contexts (Mei et al., 2016).
Bioactivity and Potential Applications
The bioactivity and potential applications of phenolic acid grafted chitosan have been explored, revealing enhanced antioxidant, antimicrobial, antitumor, anti-allergic, and anti-inflammatory activities compared to unmodified chitosan. These modifications not only improve the bioactivity of chitosan but also broaden its applications in food preservation, packaging, and as a bioadsorbent for pollutant removal (Liu et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRLAYNMGBRJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614880 | |
| Record name | 2-Phenoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypyridine-4-carboxylic acid | |
CAS RN |
51362-08-4 | |
| Record name | 2-Phenoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)



